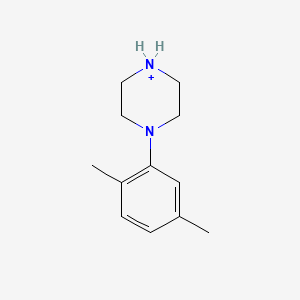

1-(2,5-Dimethylphenyl)piperazin-4-ium

Description

Properties

Molecular Formula |

C12H19N2+ |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

1-(2,5-dimethylphenyl)piperazin-4-ium |

InChI |

InChI=1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3/p+1 |

InChI Key |

YRIFWVMRUFKWLM-UHFFFAOYSA-O |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC[NH2+]CC2 |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed Arylation

One prominent method involves palladium-catalyzed arylation of piperazine derivatives, as elucidated in patents and research articles. The process typically employs palladium complexes such as bis(dibenzylideneacetone)-palladium(0) and phosphine ligands like racemic 2,2'-bis-diphenylphosphanyl-1,1'-binaphthalenyl, facilitating the formation of the aryl-piperazine bond.

- Catalyst: 0.1–3 mol-% of palladium complex

- Base: 0.5–4 mol-% of a suitable base (e.g., potassium carbonate)

- Solvent: Toluene, xylene, or N-methylpyrrolidone

- Temperature: 80°C–120°C

- Duration: 12–24 hours

- Oxidative addition of aryl halide (e.g., 2,4-dimethyl-iodobenzene)

- Transmetalation with piperazine

- Reductive elimination yields the arylated piperazine

Nucleophilic Aromatic Substitution (SNAr)

An alternative route involves nucleophilic aromatic substitution, especially with electrophiles like 2,4-dimethyl-phenylsulfanyl chlorobenzene or fluorobenzene derivatives, reacting with piperazine under basic conditions.

- Nucleophile: Piperazine (free base or salt form)

- Electrophile: Electron-deficient aryl halides

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide or dimethyl sulfoxide

- Temperature: 25°C–110°C

- Time: 4–24 hours

This method benefits from milder conditions and avoids transition metal catalysts, reducing metal contamination risks.

Synthesis via Multi-step Procedures

Formation of the Intermediate

Initial synthesis involves preparing a substituted phenylpiperazine intermediate, often through condensation reactions. For example, a mixture of 1-(2,4-dimethylphenyl) piperazine with formaldehyde and acetic acid in aqueous medium can produce the desired compound via a Mannich-type reaction, followed by crystallization.

- Reactants: 1-(2,4-dimethylphenyl) piperazine, formaldehyde, acetic acid

- Solvent: Water

- Stirring: 8 hours at room temperature

- Crystallization: Slow evaporation at room temperature over 6 days

Alkylation and Cyclization

Further steps involve alkylation of the piperazine ring with appropriate aryl halides, followed by cyclization under reflux conditions, often in aprotic solvents like toluene or xylene, with catalytic amounts of palladium or copper catalysts.

Salt Formation and Purification

Post-synthesis, the free base is converted into the corresponding salt, such as the hydrobromide or hydrochloride, to enhance stability and solubility.

- Dissolving the free base in a suitable solvent (e.g., ethanol)

- Adding aqueous acid (hydrobromic or hydrochloric acid)

- Stirring at room temperature or slight heating

- Crystallization of the salt via slow evaporation or cooling

- Acid addition: 1–10 equivalents

- Temperature: 20°C–80°C

- Duration: 1–24 hours

Notes on Reaction Optimization and Purity

- Use of protected piperazine derivatives can reduce side reactions, but unprotected piperazine simplifies the process.

- Catalysts such as palladium or copper are essential for high-yield arylation.

- Reaction temperatures are typically maintained between 75°C and 120°C to optimize yield.

- Purification often involves recrystallization, chromatography, or filtration to obtain high-purity compounds.

Data Table: Summary of Preparation Methods

| Method | Reactants | Catalyst | Solvent | Temperature | Reaction Time | Key Features |

|---|---|---|---|---|---|---|

| Transition Metal-Catalyzed Arylative Coupling | Aryl halide + piperazine | Palladium complex | Toluene, NMP | 80°C–120°C | 12–24 hrs | High yield, selective C-N bond formation |

| Nucleophilic Aromatic Substitution | Electron-deficient aryl halide + piperazine | None or base | DMF, DMSO | 25°C–110°C | 4–24 hrs | Metal-free, milder conditions |

| Mannich-type Condensation | 2,4-dimethylphenyl + formaldehyde + piperazine | None | Water | Room temp | 8 hrs | Crystallization of intermediates |

| Salt Formation | Free base + HBr/HCl | None | Ethanol/water | Room temp | 1–24 hrs | Stabilized salt form |

Recent Research Discoveries

Recent advances have focused on greener synthesis routes, such as metal-free arylation using organic catalysts or microwave-assisted reactions to reduce reaction times and improve yields. Additionally, the development of protected piperazine derivatives has minimized side reactions, leading to purer products suitable for pharmaceutical applications.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce different functional groups into the piperazine ring.

Scientific Research Applications

1-(2,5-Dimethylphenyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences:

In contrast, the Fmoc-protected piperazine derivative (CAS 180576-05-0) is tailored for temporary protection in peptide synthesis, with the Fmoc group enhancing solubility in organic solvents . The pyrimidine-imidazole derivative (CAS 2548977-42-8) introduces heterocyclic moieties that may enhance binding to biological targets like kinases or GPCRs due to hydrogen-bonding capabilities .

Hazard Profiles :

- The target compound’s hazard classification (4-3-III ) suggests flammability or reactivity risks, whereas the deuterated analog (CAS 49146-24) and Fmoc derivative lack explicit hazard data in the evidence .

Applications :

- 1-(2,5-Dimethylphenyl)piperazine is primarily a pharmaceutical intermediate, while the pyrimidine-imidazole derivative may have specialized roles in medicinal chemistry due to its extended aromatic system .

- The Fmoc derivative is explicitly used in peptide synthesis, highlighting the versatility of piperazine scaffolds in diverse chemical workflows .

Research Findings and Limitations

- Synthetic Challenges : The deuterated analog (CAS 49146-24) underscores the use of isotopic labeling for metabolic studies, though its synthesis likely requires specialized protocols .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-(2,5-Dimethylphenyl)piperazin-4-ium?

Methodological Answer : The synthesis typically involves alkylation of piperazine with 2,5-dimethylphenyl halides under reflux conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis.

- Temperature control : Maintain reflux at 80–100°C for 12–24 hours to ensure complete substitution .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals. Safety protocols for handling corrosive byproducts (e.g., HCl) must align with OSHA guidelines, including fume hood use and PPE (gloves, goggles) .

Q. How can X-ray crystallography resolve the molecular structure of 1-(2,5-Dimethylphenyl)piperazin-4-ium?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018) is standard:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : Apply full-matrix least-squares methods to achieve low R-factors (e.g., R₁ < 0.03). For the title compound, bond lengths (C–C: 1.51–1.55 Å) and angles (N–C–C: 109–112°) confirm chair conformation in the piperazine ring .

- Validation : Cross-check with CCDC databases to detect anomalies in torsion angles or hydrogen bonding .

Advanced Research Questions

Q. How do hydrogen bonding networks and graph-set analysis explain the crystal packing of 1-(2,5-Dimethylphenyl)piperazin-4-ium derivatives?

Methodological Answer : Hydrogen bonds (N–H⋯O, C–H⋯F) and π-π stacking dominate packing. For example:

- Graph-set notation : Use Etter’s formalism to classify motifs (e.g., DDDD for cyclic amine-carboxylate interactions). In related piperazinium salts, chains of R₂²(8) motifs stabilize layered structures .

- Energy calculations : Compare DFT-derived interaction energies (e.g., -25 to -30 kJ/mol for N–H⋯O) with crystallographic data to validate supramolecular stability .

Q. What computational methods validate the chair conformation of the piperazine ring in 1-(2,5-Dimethylphenyl)piperazin-4-ium?

Methodological Answer : Cremer-Pople puckering parameters quantify ring distortion:

- Puckering amplitude (q) : For chair conformations, q ≈ 0.6 Å (e.g., 0.59 Å in 4-phenylpiperazin-1-ium derivatives).

- Phase angle (θ) : Values near 0° or 180° indicate axial symmetry. Molecular dynamics (MD) simulations at 298 K can assess conformational flexibility .

- Comparison : Overlay experimental (SCXRD) and DFT-optimized structures using software like Mercury or GaussView to identify deviations >0.05 Å .

Q. How can researchers resolve contradictions between experimental crystallographic data and DFT-predicted molecular geometries?

Methodological Answer :

- Error analysis : Check for systematic errors (e.g., thermal motion in SCXRD vs. gas-phase DFT assumptions). Use Bader’s AIM theory to refine electron density maps .

- Hybrid methods : Apply ONIOM (QM/MM) to model crystal field effects. For example, dispersion-corrected functionals (e.g., B3LYP-D3) improve agreement with experimental bond lengths .

Q. What pharmacological screening strategies are appropriate for assessing 1-(2,5-Dimethylphenyl)piperazin-4-ium’s bioactivity?

Methodological Answer :

- Target selection : Prioritize serotonin (5-HT₁A) and dopamine (D₂) receptors due to structural similarity to active piperazine derivatives .

- Assays :

- Radioligand binding assays (IC₅₀ determination) with [³H]-spiperone for D₂ affinity.

- Functional cAMP assays for G-protein coupled receptor (GPCR) activity.

- SAR studies : Modify substituents (e.g., methyl vs. methoxy groups) to correlate electronic effects with receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.